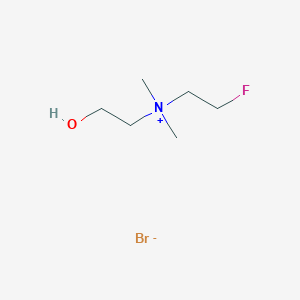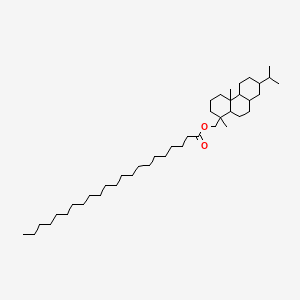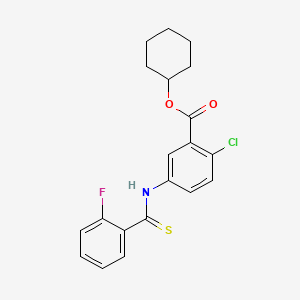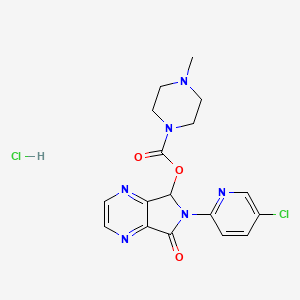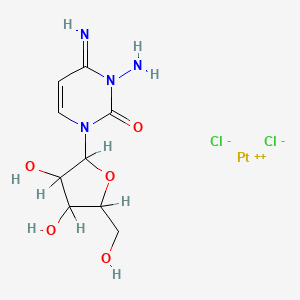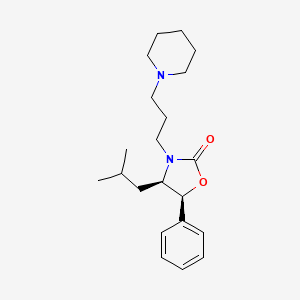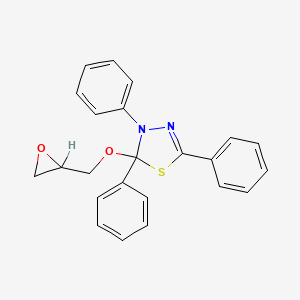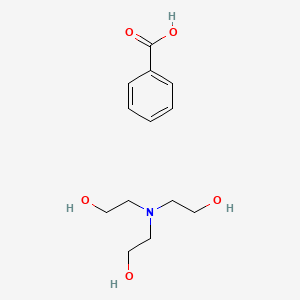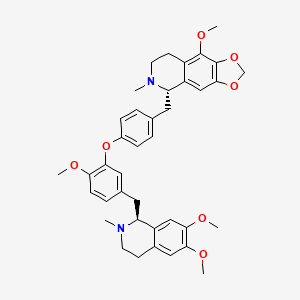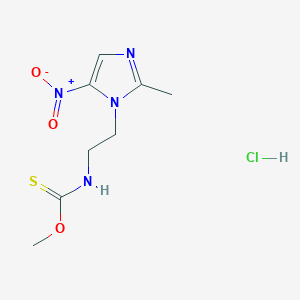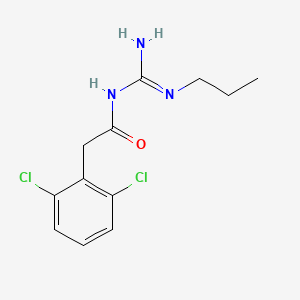
1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine is a synthetic organic compound belonging to the class of guanidines It is characterized by the presence of a dichlorophenyl group attached to an acetyl group, which is further linked to a propylguanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine typically involves the reaction of 2,6-dichlorophenylacetic acid with n-propylguanidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to meet the demand for the compound in various applications. The industrial production methods focus on optimizing the reaction parameters to ensure cost-effectiveness and efficiency while maintaining the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential effects on cellular processes, including enzyme inhibition and autophagy induction.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. Additionally, it can induce autophagy in cancer cells, leading to cell death. The molecular targets and pathways involved in these processes are still under investigation, but the compound’s ability to modulate cellular functions makes it a promising candidate for further research.
Comparación Con Compuestos Similares
1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine can be compared with other similar compounds, such as:
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities.
1-(2,6-Dichlorophenyl)biguanide hydrochloride: A compound with a similar guanidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to inhibit enzymes and induce autophagy sets it apart from other similar compounds, making it a valuable subject for scientific research.
Propiedades
Número CAS |
91457-54-4 |
|---|---|
Fórmula molecular |
C12H15Cl2N3O |
Peso molecular |
288.17 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-N-(N'-propylcarbamimidoyl)acetamide |
InChI |
InChI=1S/C12H15Cl2N3O/c1-2-6-16-12(15)17-11(18)7-8-9(13)4-3-5-10(8)14/h3-5H,2,6-7H2,1H3,(H3,15,16,17,18) |
Clave InChI |
COJLHPSZVYZSGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


